molecular formula C22H16FN3O6S B4304673 3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Cat. No. B4304673
M. Wt: 469.4 g/mol
InChI Key: IRLPEXUDIHOGEH-MHWRWJLKSA-N
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Description

3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMBI and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

FMBI has been studied for its potential applications in various fields, including cancer research, neuroprotection, and as a fluorescent probe for imaging. In cancer research, FMBI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, FMBI has been shown to protect neurons from oxidative stress and excitotoxicity. As a fluorescent probe, FMBI has been used for imaging of biological systems due to its high photostability and fluorescence quantum yield.

Mechanism of Action

The mechanism of action of FMBI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FMBI has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which are involved in cell growth and survival. FMBI has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
FMBI has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis, and protection against oxidative stress and excitotoxicity. FMBI has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of FMBI is its high photostability, which makes it suitable for use as a fluorescent probe for imaging. Another advantage is its potential therapeutic applications in cancer and neuroprotection. However, one limitation of FMBI is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on FMBI include further studies on its mechanism of action, optimization of its synthesis method, and development of more water-soluble derivatives for in vivo applications. FMBI could also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Additionally, FMBI could be used as a tool for studying the role of PKC, PI3K, and NF-κB in various biological processes.

properties

IUPAC Name

(3Z)-3-[(2-fluorophenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O6S/c1-14-6-8-18(9-7-14)33(31,32)24-13-16(10-15-4-2-3-5-19(15)23)22-20(24)11-17(25(27)28)12-21(22)26(29)30/h2-12H,13H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLPEXUDIHOGEH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CC=C3F)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CC=C3F)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 2
Reactant of Route 2
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 3
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 4
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 5
Reactant of Route 5
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Reactant of Route 6
Reactant of Route 6
3-(2-fluorobenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

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